3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide
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Overview
Description
3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound that features both benzimidazole and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-bromoethylpyridine under basic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.
Scientific Research Applications
3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, inhibiting their function. The pyridine ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. These interactions can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminophenyl)benzimidazole
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzimidazole
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to its dual heterocyclic structure, combining both benzimidazole and pyridine rings. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
CAS No. |
917763-87-2 |
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Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylamino)-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H19N5O/c27-20(23-13-11-16-7-3-4-12-22-16)15-6-5-8-17(14-15)24-21-25-18-9-1-2-10-19(18)26-21/h1-10,12,14H,11,13H2,(H,23,27)(H2,24,25,26) |
InChI Key |
MSVQIBIBZUQTTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=CC(=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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